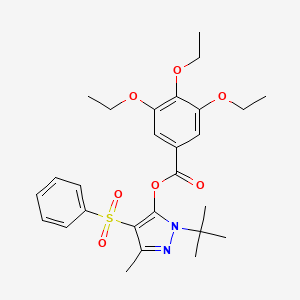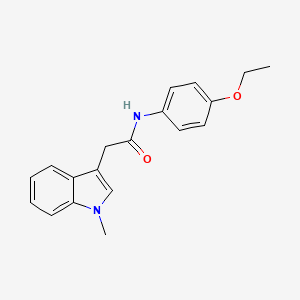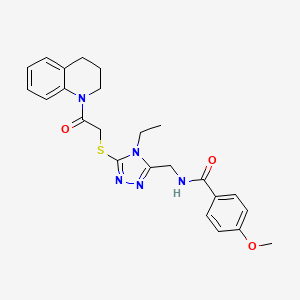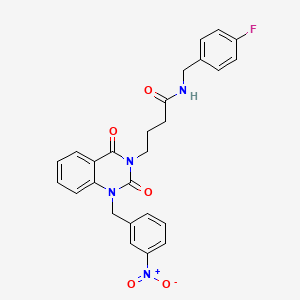![molecular formula C14H9N5O2S3 B14996298 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996298.png)
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that contains multiple functional groups, including a thiadiazole ring, a pyridothieno ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Construction of the Pyridothieno Ring: The pyridothieno ring can be formed by the condensation of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst.
Coupling of the Rings: The thiadiazole and pyridothieno rings are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form a disulfide bond.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydrogen atoms in the thiadiazole and pyridothieno rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as tioconazole and dorzolamide.
Thiadiazole Derivatives: Compounds containing a thiadiazole ring, such as sulfathiazole and ritonavir.
Pyridothieno Derivatives: Compounds containing a pyridothieno ring, such as certain kinase inhibitors.
Uniqueness
9-METHYL-4-OXO-N-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications.
属性
分子式 |
C14H9N5O2S3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
10-methyl-2-oxo-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C14H9N5O2S3/c1-6-3-2-4-19-9(6)15-11-7(12(19)21)5-8(23-11)10(20)16-13-17-18-14(22)24-13/h2-5H,1H3,(H,18,22)(H,16,17,20) |
InChI 键 |
WERWLHKSWMUCGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=NNC(=S)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14996216.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B14996232.png)

![[(E)-but-2-enyl] 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate](/img/structure/B14996244.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B14996252.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14996259.png)
![3-[(4-methoxyphenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B14996265.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996272.png)

![6-chloro-N-(4-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14996290.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-4-nitro-N-(propan-2-yl)benzamide](/img/structure/B14996305.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14996308.png)


